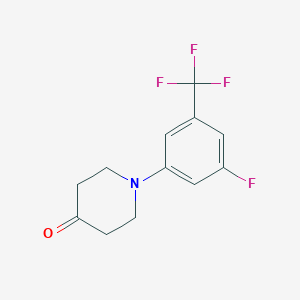

1-(3-Fluoro-5-(trifluoromethyl)phenyl)piperidin-4-one

Description

1-(3-Fluoro-5-(trifluoromethyl)phenyl)piperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core substituted at the nitrogen atom with a 3-fluoro-5-(trifluoromethyl)phenyl group.

Properties

Molecular Formula |

C12H11F4NO |

|---|---|

Molecular Weight |

261.21 g/mol |

IUPAC Name |

1-[3-fluoro-5-(trifluoromethyl)phenyl]piperidin-4-one |

InChI |

InChI=1S/C12H11F4NO/c13-9-5-8(12(14,15)16)6-10(7-9)17-3-1-11(18)2-4-17/h5-7H,1-4H2 |

InChI Key |

AEUCZIFJIPJKIG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1=O)C2=CC(=CC(=C2)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Preparation of Fluorinated Phenyl Intermediates

A critical intermediate in the synthesis is 3-fluoro-5-(trifluoromethyl)phenylboronic acid, which serves as a coupling partner in subsequent steps. This intermediate is typically prepared via a Grignard reaction starting from 1-bromo-3-fluoro-5-(trifluoromethyl)benzene:

- Magnesium turnings and iodine are used to initiate the formation of the Grignard reagent in tetrahydrofuran (THF) at approximately 45 °C.

- The Grignard reagent is then reacted with trimethyl borate at low temperatures (-78 °C to -60 °C) to form the boronic acid.

- Acidic workup and extraction yield 3-fluoro-5-(trifluoromethyl)phenylboronic acid with a melting point of 167–168 °C and confirmed by NMR spectroscopy.

Formation of the Piperidin-4-one Core

The piperidin-4-one ring is typically introduced via nucleophilic substitution or coupling reactions involving piperidin-4-one or its derivatives. For example:

- N-Benzyl-4-piperidinone can be utilized as a starting material, undergoing reactions such as addition of lithiated intermediates and subsequent elimination to form tetrahydropyridine intermediates.

- Reduction and deprotection steps using Pd/C-catalyzed ammonium formate reduction yield the free piperidine base, which can be further functionalized.

Coupling of Fluorinated Phenyl Group to Piperidin-4-one

The coupling of the fluorinated phenyl moiety to the piperidin-4-one core is commonly achieved through palladium-catalyzed cross-coupling reactions such as Suzuki coupling:

- The 3-fluoro-5-(trifluoromethyl)phenylboronic acid intermediate is coupled with piperidin-4-one derivatives or related boronic acids under Pd(0) catalysis in THF with aqueous sodium carbonate as base.

- The reaction is typically conducted under reflux conditions (around 80 °C) for extended periods (e.g., 24 hours) under nitrogen atmosphere.

- Purification by silica gel chromatography yields the target compound in moderate to good yields (e.g., 57%).

Alternative Synthetic Techniques

- Continuous flow synthesis has been reported as an advanced technique to enhance reaction efficiency and control over reaction parameters, potentially improving yield and scalability.

- One-pot synthesis strategies, although more commonly applied to related heterocyclic compounds, may offer streamlined routes for functionalization but have limited direct reports for this specific compound.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Grignard formation | Mg, I2, 1-bromo-3-fluoro-5-(trifluoromethyl)benzene | ~45 °C | THF | - | Initiation of Grignard reagent |

| Boronic acid formation | Trimethyl borate, -78 °C to -60 °C | -78 °C to -60 °C | THF | - | Low temperature to control reactivity |

| Acidic workup and extraction | 5% HCl aqueous, ethyl acetate extraction | Ambient | EtOAc, water | 57 (isolated boronic acid) | Purification and isolation |

| Suzuki coupling | Pd(0), Na2CO3 aqueous, reflux | 80 °C | THF | 57 | Coupling of boronic acid with piperidin-4-one derivative |

| Reduction and deprotection | Pd/C, ammonium formate | Ambient to reflux | Various | - | To obtain free piperidine base |

Research Findings and Optimization Insights

- The fluorinated substituents on the phenyl ring significantly influence the electronic properties and reactivity of intermediates and the final compound.

- Reaction yields and selectivity are highly dependent on the purity of intermediates and the control of reaction parameters such as temperature and atmosphere (inert conditions preferred).

- The use of palladium-catalyzed cross-coupling remains the most reliable method for attaching the fluorinated phenyl group to the piperidin-4-one core.

- Continuous flow synthesis and one-pot methods are emerging techniques that may reduce reaction times and improve scalability but require further development for this specific compound.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Fluorinated phenyl intermediate synthesis | Grignard reaction with magnesium and iodine | 1-bromo-3-fluoro-5-(trifluoromethyl)benzene, trimethyl borate | High regioselectivity, well-established | Requires low temperatures, moisture sensitive |

| Piperidin-4-one core formation | N-Benzyl-4-piperidinone addition and reduction | Lithiated reagents, Pd/C catalyst | Efficient ring formation | Multi-step, requires careful handling |

| Coupling step | Suzuki cross-coupling | Pd(0) catalyst, boronic acid, base | Moderate to good yields, versatile | Requires inert atmosphere, long reaction times |

| Advanced techniques | Continuous flow synthesis, one-pot reactions | Various | Improved efficiency, scalability | Limited reports, optimization needed |

Chemical Reactions Analysis

1-(3-Fluoro-5-(trifluoromethyl)phenyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

The biological activity of 1-(3-Fluoro-5-(trifluoromethyl)phenyl)piperidin-4-one is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates potential pharmacological applications in:

- Neuropharmacology : Studies suggest that compounds with similar structures may exhibit neuroprotective effects, making them candidates for treating neurological disorders.

- Antidepressant Activity : Preliminary investigations have shown that this compound could influence neurotransmitter systems, potentially leading to antidepressant effects.

- Anticancer Research : The unique structure may allow for selective targeting of cancer cells, although further studies are needed to elucidate these mechanisms.

Binding Studies

Research has focused on the binding characteristics of 1-(3-Fluoro-5-(trifluoromethyl)phenyl)piperidin-4-one with various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. For instance, interaction studies have demonstrated enhanced binding affinity to certain receptors compared to structurally similar compounds.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-(trifluoromethyl)phenyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity, leading to potent biological effects . These interactions often involve the modulation of signaling pathways and the inhibition or activation of specific enzymes, contributing to its therapeutic potential .

Comparison with Similar Compounds

Structural Analogues with Piperidin-4-one Cores

- 1-[3-(Trifluoromethyl)phenyl]piperidin-4-one (CAS 147378-74-3): This compound lacks the fluorine atom at the phenyl ring’s 3-position. Such differences may impact metabolic stability and target affinity .

(E)-3-(3-Fluoro-5-(trifluoromethyl)phenyl)-1-(4-(4-methylpiperazin-1-yl)phenyl)prop-2-en-1-one (2i) :

A chalcone derivative with the same 3-fluoro-5-(trifluoromethyl)phenyl group but conjugated to a piperazine-containing phenyl ring. The extended π-system and basic piperazine moiety enhance solubility and could modulate CNS penetration, contrasting with the piperidin-4-one’s ketone functionality .

Heterocyclic Replacements of Piperidin-4-one

- 1-(2-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridin-4-yl)ethan-1-one (20): Replaces the piperidin-4-one with a pyridine ring.

- Urea Derivatives (e.g., CHEMBL254536): Compounds like 1-[1-[[8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl]methyl]piperidin-4-yl]-3-[3-fluoro-5-(trifluoromethyl)phenyl]urea feature urea linkages instead of a ketone.

Substituted Phenyl Derivatives

- 3-Fluoro-5-(trifluoromethyl)propiophenone (CAS 207974-20-7): A simpler analog lacking the piperidin-4-one ring. The absence of the heterocycle simplifies synthesis but eliminates the conformational constraints and hydrogen-bonding sites critical for interactions in complex biological systems .

- Sulfonyl-Containing Piperidin-4-one Derivatives: Examples include (3E,5E)-1-((4-bromophenyl)sulfonyl)-3-(pyridin-4-ylmethylene)-5-(2-(trifluoromethyl)benzylidene)piperidin-4-one.

Physicochemical and Pharmacokinetic Properties

| Property | 1-(3-Fluoro-5-(trifluoromethyl)phenyl)piperidin-4-one | 1-[3-(Trifluoromethyl)phenyl]piperidin-4-one | Compound 20 (Pyridine Analog) | CHEMBL254536 (Urea Derivative) |

|---|---|---|---|---|

| Molecular Weight | ~273 (estimated) | 273.26 | 318.28 | 494.535 |

| LogP | Moderate (CF₃ increases lipophilicity) | Higher (no F substituent) | Lower (pyridine polarity) | Higher (urea group) |

| Hydrogen Bond Donors | 1 (ketone) | 1 | 0 | 2 |

| Hydrogen Bond Acceptors | 3 (ketone + F/CF₃) | 3 | 4 (pyridine N + F/CF₃) | 7 |

| Metabolic Stability | Moderate (ketone susceptible to reduction) | Higher (no F) | Lower (pyridine metabolism) | Lower (urea hydrolysis) |

Biological Activity

1-(3-Fluoro-5-(trifluoromethyl)phenyl)piperidin-4-one is a fluorinated piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique trifluoromethyl substitution, presents a promising scaffold for the development of pharmaceuticals targeting various biological pathways.

- Molecular Formula : C12H11F4NO

- Molecular Weight : 261.22 g/mol

- CAS Number : 2043000-88-8

- Physical State : Solid

- Melting Point : Approximately 55 °C

Biological Activity Overview

The biological activity of 1-(3-Fluoro-5-(trifluoromethyl)phenyl)piperidin-4-one has been explored in various studies, focusing on its antimicrobial, anticancer, and neuropharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of various bacterial strains, including Mycobacterium species. In one study, a related compound demonstrated an MIC (minimum inhibitory concentration) of 31.75 μM against M. kansasii, comparable to established antibiotics like isoniazid .

Anticancer Potential

The antiproliferative effects of fluorinated piperidines have been documented in several cancer cell lines. Notably, derivatives similar to 1-(3-Fluoro-5-(trifluoromethyl)phenyl)piperidin-4-one have been shown to induce cytotoxicity in human monocytic leukemia THP-1 cells, suggesting potential use in cancer therapy .

Neuropharmacological Effects

Fluorinated compounds often exhibit enhanced interactions with neurotransmitter receptors. Preliminary data suggest that piperidine derivatives may influence serotonin and dopamine receptor activity, which could lead to applications in treating psychiatric disorders . The presence of trifluoromethyl groups is known to enhance receptor binding affinity and selectivity .

Structure-Activity Relationship (SAR)

The incorporation of trifluoromethyl groups into the aromatic rings of piperidine derivatives has been linked to increased potency and selectivity for specific biological targets. SAR studies indicate that modifications in the fluorinated positions can significantly alter the pharmacological profile of these compounds .

| Compound | Target | Activity | MIC (µM) |

|---|---|---|---|

| 1-(3-Fluoro-5-(trifluoromethyl)phenyl)piperidin-4-one | M. kansasii | Antimicrobial | 31.75 |

| Related Piperidine Derivative | THP-1 Cells | Antiproliferative | Varies |

Case Studies

- Antimicrobial Efficacy : A study examining various piperidine derivatives found that those with trifluoromethyl substitutions exhibited superior antimicrobial activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing efficacy against pathogens .

- Cytotoxicity Assessment : In vitro assays on THP-1 cells revealed that certain derivatives led to significant cell death, indicating their potential as chemotherapeutic agents. The study emphasized the need for further exploration into the mechanisms underlying this cytotoxicity .

Q & A

Basic: What are the standard synthetic routes for 1-(3-Fluoro-5-(trifluoromethyl)phenyl)piperidin-4-one?

Methodological Answer:

The synthesis typically involves multi-step reactions, such as nucleophilic substitution, condensation, or cyclization. For example, a related compound, tert-butyl 4-(1-benzyl-3-(3-fluoro-5-(trifluoromethyl)phenyl)ureido)piperidine-1-carboxylate, was synthesized via sequential isocyanate addition, reductive amination, and carbonyldiimidazole (CDI)-mediated coupling . Key steps include:

- Nucleophilic addition : Reacting piperidine derivatives with fluorinated aryl isocyanates.

- Purification : Silica gel chromatography or HPLC for isolating intermediates.

- Catalytic optimization : Use of N,N-diisopropylethylamine (DIPEA) to enhance reaction efficiency.

Advanced: How can low yields in nucleophilic addition steps be mitigated during synthesis?

Methodological Answer:

Low yields in sterically hindered reactions (e.g., with bulky ketones) can be addressed by:

- Reagent excess : Adding additional equivalents of the ketone and phenylsilane to drive the reaction .

- Extended reaction time : Prolonging stirring (e.g., 24–48 hours) to improve conversion.

- Catalytic additives : Using Lewis acids like tin(IV) chloride to activate electrophilic centers.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Essential techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and piperidine ring conformation (e.g., coupling constants for axial/equatorial protons) .

- Mass spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .

- IR spectroscopy : To identify carbonyl (C=O) and fluorinated aryl group vibrations.

Advanced: How to resolve discrepancies between computational and experimental spectroscopic data?

Methodological Answer:

- Re-evaluate computational parameters : Adjust density functional theory (DFT) settings (e.g., solvent effects, basis sets) to better match experimental conditions .

- Dynamic effects : Consider conformational flexibility via molecular dynamics simulations.

- Experimental validation : Repeat NMR/IR under controlled conditions (e.g., temperature, solvent) to rule out artifacts.

Basic: What in vitro models are suitable for assessing bioactivity of piperidin-4-one derivatives?

Methodological Answer:

- Receptor binding assays : Use radioligand displacement studies for targets like G-protein-coupled receptors (e.g., GPR119 or GPR52) .

- Enzyme inhibition assays : Measure IC₅₀ values against kinases or phosphatases.

- Cell-based models : Test cytotoxicity or metabolic activity in pancreatic β-cells (relevant for antidiabetic applications) .

Advanced: How to design selectivity assays to distinguish target vs. off-target receptor interactions?

Methodological Answer:

- Panel screening : Test the compound against a broad range of receptors (e.g., CEREP panels) to identify off-target binding .

- Mutagenesis studies : Engineer receptor mutants to pinpoint critical binding residues.

- Pharmacological profiling : Compare dose-response curves in primary vs. engineered cell lines.

Basic: How is X-ray crystallography applied to determine the compound’s structure?

Methodological Answer:

- Data collection : Use high-resolution synchrotron radiation for small-molecule crystals.

- Refinement tools : Employ SHELXL for structure solution and refinement, particularly for handling twinned data or high thermal motion .

- Validation : Check R-factors and electron density maps to confirm atomic positions.

Advanced: How to handle twinned crystals during crystallographic refinement?

Methodological Answer:

- Twinning detection : Use SHELXL’s BASF parameter to estimate twin fractions .

- Domain masking : Apply HKLF5 format in SHELX to process overlapping reflections.

- Robust refinement : Combine restraints (e.g., DFIX, ISOR) with iterative cycles to stabilize the model.

Advanced: How to analyze conflicting bioactivity data between compound batches?

Methodological Answer:

- Impurity profiling : Use HPLC-MS to identify synthetic byproducts or degradants .

- Batch comparison : Re-test biological activity with rigorously purified samples.

- Meta-analysis : Correlate structural variations (e.g., stereochemistry, substituents) with activity trends .

Advanced: What strategies enhance the compound’s potency through substituent modification?

Methodological Answer:

- Bioisosteric replacement : Substitute the trifluoromethyl group with cyano or sulfonyl groups to improve binding affinity .

- Steric tuning : Introduce bulky substituents on the piperidine ring to modulate receptor interactions (e.g., ortho-fluoro vs. para-fluoro positions) .

- Solubility optimization : Add polar groups (e.g., hydroxypropyl) to improve bioavailability without compromising target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.